N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazolo[3,4-d]pyrimidin-6-yl and 3-methyl-1H-pyrazol-5-yl rings, followed by the attachment of the benzofuran-2-carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group in the benzofuran-2-carboxamide portion could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research into the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, highlights the versatility of N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide and related structures. These compounds are synthesized through methods such as high-temperature glycosylation and cyclocondensation under specific conditions, providing pathways to novel chemical entities with potential biological activities (Petrie et al., 1985), (Deohate & Palaspagar, 2020).
Biological Activities and Applications
Studies also focus on the evaluation of the synthesized compounds for their biological activities. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives show significant activity against specific viruses and moderate antitumor activity against leukemia cell lines, underlining the potential therapeutic applications of these compounds (Rahmouni et al., 2016). Additionally, novel benzodifuranyl compounds derived from similar structures exhibit COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their usefulness in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Potential
Research into pyrimidine-linked pyrazole derivatives indicates their potential in creating compounds with insecticidal and antibacterial activities, providing a basis for developing new antimicrobial agents (Palkar et al., 2017). Furthermore, compounds incorporating the this compound structure are evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the compound's relevance in the search for new therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7O3/c1-14-7-6-9-19(16(14)3)32-23-18(13-27-32)24(34)30-26(29-23)33-22(11-15(2)31-33)28-25(35)21-12-17-8-4-5-10-20(17)36-21/h4-13H,1-3H3,(H,28,35)(H,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXIZSSXAMIYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6O5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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